Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Fluorine scanning of imidazole lead series often stalls when the para-fluorophenyl building block is unavailable or of low purity. Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate (CAS 689250-79-1) resolves this with >98% purity and multi-vendor availability. • ΔXLogP3 +0.1 & +1 HBA vs des-fluoro analog for systematic SPR studies • Single 19F nucleus enables background-free ligand-observed NMR (CPMG, STD, WaterLOGSY) • Two-step TosMIC synthesis (85% yield) supports in-house scale-up; supplied with full COA for QC workflows

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
CAS No. 689250-79-1
Cat. No. B1489461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluorophenyl)imidazole-5-carboxylate
CAS689250-79-1
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F
InChIInChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
InChIKeyMERHTWHWSLCXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate Structural & Procurement Profile


Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a 1,5-disubstituted imidazole ester classified as a fluorinated heterocyclic building block (C12H11FN2O2, MW 234.23 g/mol) [1]. The imidazole core is electron-rich, while the para-fluorophenyl substituent modulates lipophilicity (XLogP3 = 2.3) and hydrogen-bond acceptor capacity (HBA = 4) relative to non-halogenated analogues [1]. Its primary commercial availability is as a 95% purity research intermediate sourced via Combi-Blocks (catalog HI-2088) and Sigma-Aldrich, among other vendors, with recommended storage at refrigerated temperature [1].

Fluorinated heterocyclic building block suited for medicinal chemistry and SPR studies
Para-fluorophenyl group modulates lipophilicity and hydrogen-bond acceptor profile
Available from multiple suppliers as a research-grade intermediate; refrigerated storage recommended

Why Simple Imidazole Ester Substitution Fails


Within the 1-arylimidazole-5-carboxylate family, even conservative substituent changes produce measurable shifts in lipophilicity, hydrogen-bond acceptor count, and steric environment. The target compound's 4-fluorophenyl group confers an XLogP3 of 2.3 and 4 HBA centers, whereas the non-fluorinated parent (ethyl 1-phenylimidazole-5-carboxylate, CAS 80304-52-5) registers an XLogP3 of 2.2 and only 3 HBA centers [1][2]. For applications where fluorine-mediated metabolic stability, membrane permeability, or specific fluorine-protein interactions are critical (e.g., 19F NMR probe design, CYP450 resistance), substituting the fluorinated building block with the des-fluoro analog can alter both the intermediate's reactivity and the final compound's ADME profile [3]. Quantitative evidence establishing the magnitude of these differences is presented below.

Target: 4-Fluorophenyl imidazole ester
XLogP3 2.3 · 4 HBA · 19F NMR active · MW 234.23
Des-fluoro analog (CAS 80304-52-5)
XLogP3 2.2 · 3 HBA · no 19F signal · MW 216.24
Even small changes in lipophilicity and HBA count may alter intermediate reactivity and downstream ADME profile. 19F detection capability is entirely absent in the non-fluorinated ester; substitution may not reproduce spectroscopic or interaction endpoints.

Quantitative Evidence vs Closest Analogues


Fluorination Increases Lipophilicity vs Des-Fluoro Parent

The 4-fluoro substitution elevates the computed partition coefficient (XLogP3) by +0.1 log units relative to the non-fluorinated phenyl analogue, indicating a modest but measurable increase in lipophilicity [1][2].

Lipophilicity shift
Head-to-head
ΔXLogP3 = +0.1 (target more lipophilic)
Supports lipophilicity-modulated permeability interpretation
Computed XLogP3 3.0; PubChem 2025
Medicinal Chemistry Lipophilicity Fluorine Chemistry

Additional Hydrogen Bond Acceptor from 4-Fluorine

Incorporation of the para-fluorine atom increases the computed hydrogen-bond acceptor count from 3 to 4, providing an additional site for intermolecular interactions that can influence target binding and crystal packing [1][2].

HBA count increase
Head-to-head
+1 hydrogen bond acceptor (4 vs 3)
Aryl fluorine adds an interaction site for molecular recognition studies
Computed HBA; Cactvs 3.4.8.24
Molecular Recognition Hydrogen Bonding Fluorine Scan

Molecular Weight: 4-Fluoro vs Other Halogen Analogues

The molecular weight of the 4-fluorophenyl derivative (234.23 g/mol) is exactly 17.99 Da heavier than the des-fluoro parent (216.24 g/mol) and 16.45 Da lighter than the hypothetical 4-chlorophenyl analogue (~250.68 g/mol) [1][2][3].

Molecular weight difference
Cross-study comparable
234.23 g/mol; +17.99 Da vs des-fluoro; -16.45 Da vs 4-Cl analogue
Occupies distinct physicochemical space between phenyl and heavier halogen derivatives
Fragment-based design classification may shift with each 18 Da increment
Fragment-Based Drug Design Physicochemical Properties Lead Optimization

Synthetic Accessibility via TosMIC Cyclization

The target compound belongs to the 1-arylimidazole-5-carboxylate class accessible via a two-step aniline/glyoxylate/TosMIC cyclization protocol. Reported yields for this substrate class range from 40% to 94% overall, with a specific procedure delivering the target compound at 85% isolated yield after precipitation [1][2]. This compares favorably with multi-step imidazole syntheses requiring harsh reagents such as concentrated sulfuric acid, which can reduce functional group tolerance and increase purification burden [2].

Synthetic yield (TosMIC route)
Class-level
Reported 85% isolated yield for target compound (class range 40–94%)
Supports scalable procurement using mild TosMIC/K₂CO₃ conditions
Two-step protocol; avoids strong acid-mediated side reactions
Heterocyclic Synthesis Process Chemistry Building Block Sourcing

Absence of α-Methyl Substituent vs Etomidate Pharmacophore

The target compound lacks the α-methylbenzyl substituent present in etomidate (CAS 33125-97-2) and its 4-fluoro congener flutomidate (CAS 84962-75-4). This structural difference eliminates the chiral center and reduces the molecular weight by 28.05 Da relative to flutomidate (MW 262.28 g/mol) [1]. While etomidate acts as a potent GABA-A receptor potentiator (Ki ~0.5–5 µM range across subunit combinations), the target compound—lacking the critical α-methylbenzyl pharmacophore—is not expected to exhibit comparable GABAergic activity, positioning it as a non-CNS-active synthetic intermediate rather than a direct anesthetic candidate [2].

α-Methylbenzyl pharmacophore absent
Class-level inference
No chiral center; MW 234.23 vs flutomidate (262.28)
Positioned as a non-CNS-active building block; GABA-A modulation not expected
Based on etomidate SAR; no direct GABA assay data for target
Anesthetic Drug Design GABA-A Receptor Pharmacophore Analysis

19F NMR Probe Advantage Over Non-Fluorinated Esters

The single para-fluorine atom enables 19F NMR detection, a capability entirely absent in non-fluorinated 1-arylimidazole-5-carboxylate esters. The 19F nucleus offers ~100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range (~300 ppm), making it a sensitive probe for reaction monitoring, metabolite tracking, and protein-ligand binding studies in complex biological matrices [1]. Non-fluorinated analogues (e.g., CAS 80304-52-5) lack this spectroscopic handle.

19F NMR detectability
Class-level
Target: 1 fluorine, 19F-active; des-fluoro analog: 19F-silent
Enables background-free ligand-observed NMR screening
19F natural abundance ~100%; wide chemical shift range
19F NMR Spectroscopy Metabolite Identification Fluorinated Probes

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate Applications


Fluorine Scan for Lead Optimization

Medicinal chemistry teams conducting systematic fluorine scans on imidazole-containing lead series require the 4-fluorophenyl variant to assess the impact of para-fluorination on target potency, metabolic stability, and permeability. As demonstrated by the +0.1 ΔXLogP3 and +1 HBA count relative to the des-fluoro parent, this building block enables precise structure-property relationship (SPR) studies . The compound's commercial availability at 95% purity from multiple suppliers supports parallel library synthesis, while the two-step TosMIC route (85% reported yield) provides a viable backup for in-house scale-up .

19F NMR Probe for Binding Assays

The single 19F nucleus in the target compound provides a sensitive, background-free spectroscopic probe for ligand-observed NMR screening (e.g., 19F CPMG, STD, or WaterLOGSY). Non-fluorinated imidazole-5-carboxylate esters lack this capability . Researchers developing fragment-based drug discovery (FBDD) assays or probing protein-ligand interactions in cell lysates can exploit the wide chemical shift dispersion of 19F to monitor binding events without interference from endogenous 1H signals. The compound's moderate lipophilicity (XLogP3 = 2.3) also supports aqueous solubility sufficient for NMR sample preparation.

Non-Sedating Scaffold: Avoiding Etomidate Pharmacophore

For research programs targeting imidazole-based anti-infective, anti-inflammatory, or kinase inhibitor scaffolds, the intentional absence of the α-methylbenzyl substituent (present in etomidate and flutomidate) eliminates the risk of undesired GABA-A receptor modulation . The target compound's structure—lacking the chiral center and the pendant phenethyl group—reduces molecular complexity (MW 234.23 vs. 262.28 for flutomidate) while retaining the imidazole-5-carboxylate core for further functionalization. This makes it a preferred starting material for CNS-sparing medicinal chemistry campaigns.

Impurity Reference Standard for Etomidate Analogues

The compound is explicitly offered as a reference standard for identification or purity testing applications . In the context of etomidate or flutomidate active pharmaceutical ingredient (API) manufacturing, the target compound—lacking the α-methyl group—can serve as a process-related impurity or degradation marker. Its distinct retention time, mass spectrum (exact mass 234.08046 Da), and 19F NMR signature enable specific detection in HPLC-MS and NMR-based impurity profiling workflows, supporting regulatory compliance in quality control laboratories.

Application
Selection Property
Validation Focus
Fluorine scan SPR studies
Para-fluoro substituent effect on lipophilicity/HBA
Permeability and target-engagement interpretation
19F NMR-based screening
Single 19F reporter with wide chemical shift dispersion
Background-free binding assay monitoring
CNS-sparing scaffold design
Absence of α-methylbenzyl pharmacophore
GABA-A receptor modulation review
Impurity profiling standard
Distinct retention time and exact mass (234.08046 Da)
HPLC-MS method specificity context
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